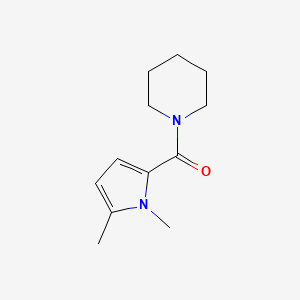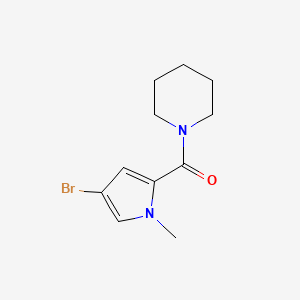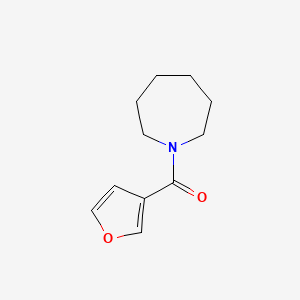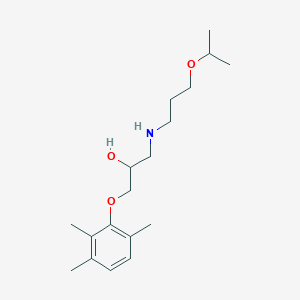
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound, also known as ICI 118,551, is a selective β2-adrenoceptor antagonist that has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol is a selective β2-adrenoceptor antagonist that works by blocking the action of adrenaline and noradrenaline on the β2-adrenoceptors. This results in the relaxation of smooth muscles in the airways, leading to bronchodilation and improved breathing. The compound also has anti-inflammatory effects, which further contribute to its therapeutic effects in respiratory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In respiratory disorders, the compound has been shown to improve lung function and reduce airway inflammation. In agriculture, the compound has been shown to have pesticidal effects on various pests and diseases in crops. In industry, the compound has been shown to have surfactant properties, which make it useful in the production of various products.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol in lab experiments is its selectivity for β2-adrenoceptors, which makes it a useful tool for studying the physiological effects of β2-adrenoceptor activation. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on 1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol. One area of research is the development of new therapeutic applications for the compound, particularly in the treatment of respiratory disorders. Another area of research is the development of new pesticidal applications for the compound, particularly in the control of pests and diseases in crops. Additionally, there is potential for further research on the surfactant properties of the compound and its potential applications in industry.
Méthodes De Synthèse
The synthesis of 1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol involves several steps, including the reaction of 2,3,6-trimethylphenol with propylene oxide to form 2,3,6-trimethylphenoxypropanol. The resulting product is then reacted with 3-chloropropylamine to form 1-(3-Chloropropyl)-3-(2,3,6-trimethylphenoxy)propan-2-ol. The final step involves the reaction of the chlorinated product with isopropylamine to form this compound.
Applications De Recherche Scientifique
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have potential therapeutic effects in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. In agriculture, this compound has been used as a pesticide to control pests and diseases in crops. In industry, this compound has been used as a surfactant in the production of various products, including detergents and cosmetics.
Propriétés
IUPAC Name |
1-(3-propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-13(2)21-10-6-9-19-11-17(20)12-22-18-15(4)8-7-14(3)16(18)5/h7-8,13,17,19-20H,6,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEVFSJTYPWFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(CNCCCOC(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
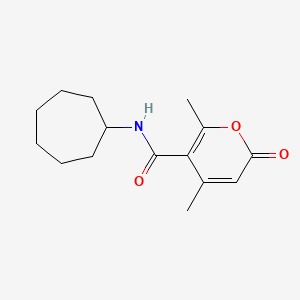
![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)
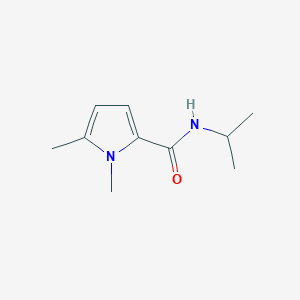
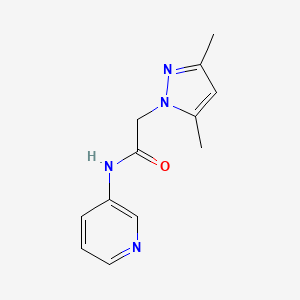
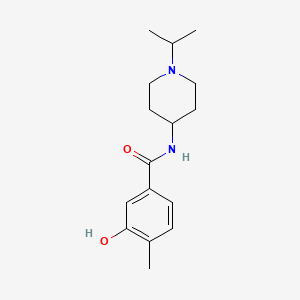

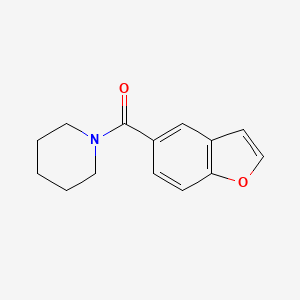

![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
